5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrFN.ClH and a molecular weight of 266.54 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Condensation Reaction: 4-acetylaminobenzaldehyde is condensed with benzaldehyde under basic conditions to form 4-formylamino-α,β-unsaturated ketone.
Bromination: The ketone compound is then reacted with 3-bromo-1-propene to produce 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Fluorination: The brominated product is further fluorinated to obtain 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and neuroprotective properties.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and is used in various chemical reactions to explore new synthetic methodologies.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the tetrahydroisoquinoline scaffold. This dual substitution can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILVHDYAFWCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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